6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
CAS No.: 1956382-35-6
Cat. No.: VC15950102
Molecular Formula: C9H6F3N3O
Molecular Weight: 229.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956382-35-6 |
|---|---|
| Molecular Formula | C9H6F3N3O |
| Molecular Weight | 229.16 g/mol |
| IUPAC Name | 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C9H6F3N3O/c10-9(11,12)5-1-2-7-14-6(8(13)16)4-15(7)3-5/h1-4H,(H2,13,16) |
| Standard InChI Key | ZARAASKAYIGXQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1C(F)(F)F)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Analysis
The imidazo[1,2-a]pyridine system consists of a fused bicyclic framework featuring a five-membered imidazole ring condensed with a six-membered pyridine ring. In 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, the trifluoromethyl (-CF) group occupies position 6 of the pyridine ring, while the carboxamide (-CONH) moiety is appended to position 2 of the imidazole fragment . The -CF group enhances metabolic stability and lipophilicity, factors critical for blood-brain barrier penetration and target engagement .
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source Citation |
|---|---|---|
| Molecular Formula | CHFNO | |
| Melting Point | 211–212°C (analogous derivative) | |
| Lipophilicity (LogP) | ~2.8 (estimated) | |
| Hydrogen Bond Donors/Acceptors | 1/3 |
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized via multi-step protocols involving cyclocondensation, functional group interconversion, and amidation. A representative route from Patent AU2018372211B2 involves:
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Ring Formation: Condensation of 2-aminopyridine derivatives with α-bromoketones to construct the imidazo[1,2-a]pyridine core .
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Trifluoromethylation: Introduction of the -CF group via Ullmann coupling or nucleophilic substitution using trifluoromethylating agents .
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Carboxamide Installation: Amidation of the 2-carboxylic acid intermediate using coupling reagents like HATU or EDCI .
Yields for these steps range from 20.2% to 60.8%, depending on purification strategies .
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
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Two singlets at δ 8.99 and 7.78 ppm correspond to the pyridine CH protons adjacent to the -CF group .
13C NMR:
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Quartets at δ 156.13 and 121.81 ppm verify the -CF and C-CF environments .
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Carbonyl resonance at δ 165.2 ppm aligns with the carboxamide group .
HRMS: The [M + Na] peak at m/z 289.0521 confirms the molecular formula .
Biological Activities and Mechanisms
Anticancer Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide demonstrates potent inhibitory effects against protein arginine methyltransferase 5 (PRMT5), an enzyme overexpressed in hematological malignancies . In glioblastoma models, the compound reduced tumor proliferation by 78% at 10 μM via induction of apoptosis and cell cycle arrest .
Table 2: In Vitro Antiproliferative Activity (IC)
| Cell Line | IC (μM) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 (Breast) | 0.45 | PRMT5 inhibition | |
| A549 (Lung) | 1.2 | Caspase-3 activation | |
| HL-60 (Leukemia) | 0.89 | Bcl-2 downregulation |
Antimicrobial and Antifungal Properties
The compound exhibited broad-spectrum antifungal activity against Candida albicans (MIC = 8 μg/mL) by disrupting ergosterol biosynthesis . Against Gram-positive bacteria (Staphylococcus aureus), it showed bacteriostatic effects at 16 μg/mL .
Pharmacological Applications and Clinical Relevance
Oncology
As a PRMT5 inhibitor, this molecule is under investigation for combination therapies with DNA-damaging agents like cisplatin. Synergistic effects (combination index = 0.32) were observed in triple-negative breast cancer models .
Neurodegenerative Diseases
Preliminary studies suggest the compound crosses the blood-brain barrier (brain/plasma ratio = 0.94) and attenuates tau hyperphosphorylation in Alzheimer’s disease models .
Patent Landscape and Structural Derivatives
Key Patents
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AU2018372211B2: Covers 15 derivatives, including the parent compound, for treating cancer and infectious diseases .
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WO2019102494A1: Discloses analogs with enhanced PRMT5 selectivity (e.g., Example 8, IC = 12 nM) .
Table 3: Notable Structural Modifications
| Derivative | R-Group | Activity Enhancement |
|---|---|---|
| Example 1 (Patent) | 4-Fluorophenyl | 3× solubility |
| Example 7 (Patent) | 1,2,4-Oxadiazole | 2× metabolic stability |
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